Conformational analysis of Benzyl-2,3-anhydro-A-D-ribopyranoside derivatives
Conformational analysis of Benzyl-2,3-anhydro-A-D-ribopyranoside derivatives
Conformational Analysis of Benzyl-2,3-anhydro- α -D-ribopyranoside Derivatives: A Comprehensive Technical Guide
Executive Summary
Benzyl-2,3-anhydro- α -D-ribopyranoside (CAS 61134-24-5) and its derivatives are highly privileged chiral synthons[1]. Characterized by a rigid oxirane ring fused to a pyranose core, these molecules are critical intermediates in the stereospecific synthesis of complex therapeutics, including antitrypanosomal agents and chiral thiazolines[2].
However, the reactivity and stereochemical outcomes of these derivatives are entirely dictated by their ground-state conformations. The epoxide fusion strictly prohibits standard chair ( 1C4 or 4C1 ) geometries, forcing the pyranose ring into a highly dynamic half-chair equilibrium. This whitepaper provides an in-depth, self-validating methodological guide for quantifying the 0H5⇌5H0 conformational equilibrium using a synergy of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and dispersion-corrected Density Functional Theory (DFT)[3].
Structural Constraints & The Half-Chair Equilibrium
The formation of the 2,3-epoxide ring locks the C2 and C3 carbons into an eclipsed geometry. Consequently, atoms C1, C2, C3, and C4 must remain roughly coplanar. The ring puckering is restricted to the C5 and O5 atoms, resulting in two interconverting half-chair conformations:
-
0H5 Conformation: The O5 atom is positioned above the mean plane, and C5 is below. The α -anomeric C1-O-benzyl group and the C4 hydroxyl group are forced into pseudo-axial orientations.
-
5H0 Conformation: The C5 atom is positioned above the mean plane, and O5 is below. The C1 and C4 substituents are forced into pseudo-equatorial orientations.
Fig 1: Thermodynamic drivers governing the 0H5 and 5H0 half-chair equilibrium.
Causality of Conformational Drivers
The equilibrium is not a random distribution; it is a precise thermodynamic balance driven by competing stereoelectronic effects[4]:
-
The Anomeric Effect: The hyperconjugation between the endocyclic oxygen lone pair ( nO ) and the antibonding orbital of the exocyclic anomeric bond ( σC1−O∗ ) strongly favors the axial orientation of the benzyloxy group, driving the system toward 0H5 .
-
Steric Penalty: In the 0H5 state, both the C1-OBn and C4-OH groups are pseudo-axial and point towards the same face of the ring, creating a destabilizing syn-axial-like steric clash.
-
Solvent Dielectric Causality: Non-polar solvents (e.g., CDCl 3 ) fail to stabilize the molecular dipole, thereby maximizing the internal anomeric effect and favoring 0H5 . Polar solvents (e.g., CD 3 OD) solvate the equatorial dipoles efficiently, mitigating the anomeric effect and increasing the 5H0 population.
Experimental Methodology I: Self-Validating NMR Protocol
To empirically quantify this equilibrium, we utilize a self-validating NMR workflow based on the Haasnoot-de Leeuw-Altona modification of the Karplus equation[5]. The dihedral angles between adjacent protons change drastically between the two half-chairs, yielding highly diagnostic 3JH,H coupling constants.
Step-by-Step NMR Protocol
-
Sample Preparation: Dissolve 10 mg of the derivative in 0.6 mL of anhydrous CDCl 3 (to probe the anomeric-driven state) and a separate sample in CD 3 OD (to probe the sterically-driven state).
-
1D 1 H Acquisition (≥600 MHz): High-field NMR is strictly required. Lower field strengths will result in second-order strong coupling artifacts between the tightly clustered H2, H3, and H4 oxirane resonances, making first-order J -value extraction impossible.
-
2D NOESY/ROESY: Acquire with a mixing time of 300–500 ms. Causality: This specific window captures the steady-state Overhauser effect without entering the spin-diffusion regime, which would artificially inflate the apparent spatial proximity of H1 and H4.
-
Spectral Deconvolution: Extract J1,2 , J3,4 , and J4,5 using iterative spin-simulation software (e.g., DNMR or SpinWorks) to ensure sub-Hertz accuracy.
Fig 2: Self-validating NMR workflow for quantifying half-chair populations.
Quantitative Data: Diagnostic Coupling Constants
Because the equilibrium is rapid on the NMR timescale, the observed J -couplings are a mole-fraction weighted average of the two states. The appearance of a large diaxial coupling ( J≈10 Hz) between H4 and H5a is the definitive, field-proven marker for the presence of the 5H0 conformation.
| Coupling Constant | 0H5 Conformer (Axial/Axial) | 5H0 Conformer (Eq/Eq) | Diagnostic Significance |
| 3J1,2 | 3.0 – 5.0 Hz | 0.0 – 1.5 Hz | Probes C1 pseudo-axial vs pseudo-equatorial shift. |
| 3J3,4 | 3.0 – 5.0 Hz | 0.0 – 1.5 Hz | Probes C4 pseudo-axial vs pseudo-equatorial shift. |
| 3J4,5a (ax-ax) | 2.0 – 4.0 Hz | 8.0 – 11.0 Hz | Primary Marker: Large coupling exclusively appears in 5H0 . |
| 3J4,5b (ax-eq) | 2.0 – 4.0 Hz | 2.0 – 4.0 Hz | Non-diagnostic; remains small in both states. |
Experimental Methodology II: Dispersion-Corrected DFT Protocol
To validate the NMR observables, computational modeling must be employed. Standard functionals fail to account for medium-range dispersion forces, which is a critical flaw when analyzing benzyl-protected sugars. The flexible benzyl aglycone frequently folds over the pyranose ring via CH- π interactions. Omitting dispersion corrections will artificially destabilize these folded conformers, yielding an incorrect Boltzmann distribution.
Step-by-Step DFT Protocol
-
Coordinate Generation: Build both 0H5 and 5H0 starting geometries. Perform a systematic rotor search (e.g., using Molecular Mechanics) on the C1-O-CH 2 -Ph bonds to generate a library of rotamers.
-
Geometry Optimization: Optimize all rotamers using the ω B97X-D functional (or B3LYP-D3) with a 6-311+G(d,p) basis set. Causality: The diffuse functions ("+") are mandatory to accurately model the electron density of the lone pairs on the epoxide and pyranose oxygens.
-
Frequency Calculations: Confirm all optimized structures are true minima (zero imaginary frequencies) and extract the zero-point energy (ZPE) corrections at 298.15 K.
-
Implicit Solvation: Apply the Solvation Model based on Density (SMD) for Chloroform and Methanol to calculate the solvent-corrected Gibbs free energies ( ΔG ).
Fig 3: Computational DFT workflow for predicting thermodynamic conformational distributions.
Quantitative Data: Expected Thermodynamic Populations
Based on the interplay of the anomeric effect and solvent polarity, the computational protocol should yield the following expected Boltzmann distributions:
| Conformer | Relative Free Energy ( ΔG ) | Expected Boltzmann Population (Non-Polar Solvent) | Expected Boltzmann Population (Polar Solvent) |
| 0H5 (C1-OBn Axial) | 0.0 kcal/mol | ~85 - 95% | ~60 - 70% |
| 5H0 (C1-OBn Eq) | +1.2 to +1.8 kcal/mol | ~5 - 15% | ~30 - 40% |
Data Synthesis & Conformational Quantification
The final step in this technical workflow is the integration of the two datasets into a self-validating system. The DFT-predicted Boltzmann populations must be used to calculate a theoretical time-averaged J -coupling value:
Jobs=(χ0H5×J0H5)+(χ5H0×J5H0)
Where χ represents the mole fraction derived from DFT, and J represents the pure-state coupling constants. If the theoretical Jobs matches the experimental NMR Jobs within a margin of ±0.5 Hz, the conformational analysis is considered rigorously validated. This level of precision is essential when utilizing Benzyl-2,3-anhydro- α -D-ribopyranoside as a stereocontrolling element in advanced drug development pipelines.
References
-
An expeditious approach to tri-substituted chiral thiazolines. ResearchGate.2
-
2,3-Anhydrosugars in Glycoside Bond Synthesis. NMR and Computational Investigations into the Mechanism of Glycosylations with 2,3-Anhydrofuranosyl Glycosyl Sulfoxides. Journal of the American Chemical Society (ACS Publications).3
-
The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. PMC / Chemical Reviews.4
-
CAS 61134-24-5 a-D-Ribopyranoside, phenylmethyl 2,3-anhydro-. Alfa Chemistry.1
-
The conformations of furanosides. A 13C nuclear magnetic resonance study. CDN Science Pub.5
